octahydro-1H-pyrano[4,3-b]pyridine hydrochloride
Overview
Description
Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrano[4,3-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of a pyridine derivative with a dihydropyran in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature to moderate temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of solid acid catalysts, such as amorphous carbon-supported sulfonic acid, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of octahydro-1H-pyrano[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system, known for its biological activity.
Pyrano[2,3-c]pyrazole: Similar in structure but with different ring fusion, used in pharmaceuticals and agrochemicals.
Uniqueness
Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical .
Biological Activity
Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride is a bicyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a unique bicyclic structure characterized by a pyridine fused to a pyran ring. The hydrochloride form enhances its solubility and stability, making it suitable for various biological applications.
Property | Details |
---|---|
Molecular Formula | C₇H₁₄ClN₂ |
Molecular Weight | 162.65 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water and organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its unique ring structure allows it to fit into active sites of enzymes, thereby inhibiting their activity or modulating their function. This interaction can influence various biochemical pathways, leading to therapeutic effects such as analgesia and sedative properties.
Biological Activities
- Analgesic Activity : Research indicates that derivatives of the pyrano[4,3-b]pyridine scaffold exhibit significant analgesic effects. In animal models, compounds with similar structures have shown efficacy comparable to morphine in pain relief tests (e.g., the "hot plate" and "writhing" tests) .
- Sedative Effects : Some studies have demonstrated sedative properties associated with this compound class, suggesting potential applications in treating anxiety disorders .
- Antimicrobial Properties : Preliminary investigations have indicated that this compound may possess antimicrobial activity against various pathogens, although further studies are needed to confirm these effects .
Case Study 1: Analgesic Efficacy
In a study involving the evaluation of several pyrano[4,3-b]pyridine derivatives, it was found that specific modifications to the structure enhanced analgesic potency. For instance, compounds exhibiting hydroxyl substitutions showed improved activity in the "writhing" test compared to standard analgesics like aspirin .
Case Study 2: Sedative Properties
Another investigation focused on the sedative effects of octahydro-1H-pyrano[4,3-b]pyridine derivatives. The study reported that certain derivatives significantly prolonged sleep duration in mice induced by thiopental sodium, indicating their potential use as sedatives .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity while allowing for the introduction of functional groups that can enhance biological activity.
Synthetic Route Overview
- Starting Materials : Common precursors include substituted pyridines and aldehydes.
- Reagents Used : Acid catalysts or bases are often employed to facilitate cyclization.
- Yield Optimization : Adjustments in temperature and reaction time can significantly affect the yield.
Properties
IUPAC Name |
2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-6-10-5-3-8(7)9-4-1;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMJCYCCRNQDJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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